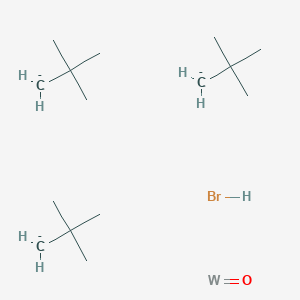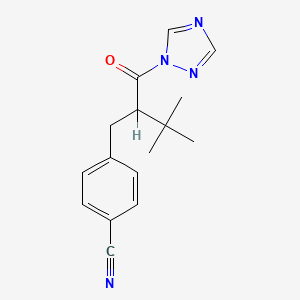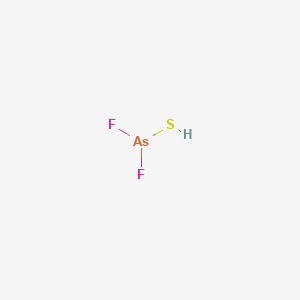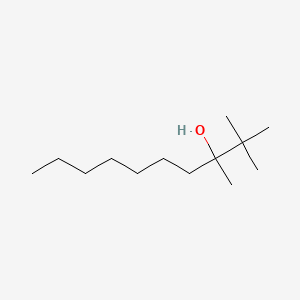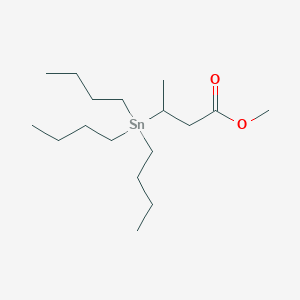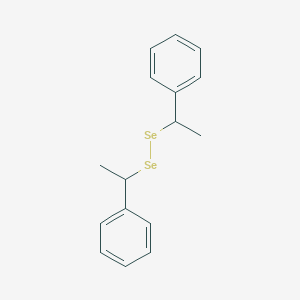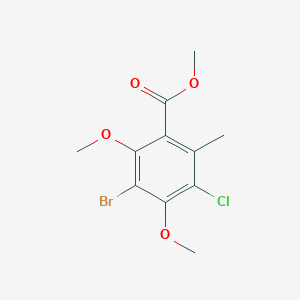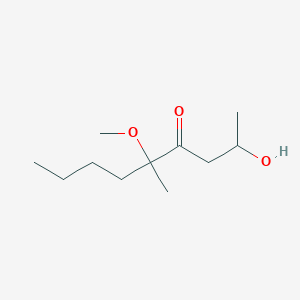
3,5-Di-tert-butylbenzene-1,2-dithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Di-tert-butylbenzene-1,2-dithiol: is an organic compound characterized by the presence of two thiol groups (-SH) attached to a benzene ring substituted with two tert-butyl groups at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di-tert-butylbenzene-1,2-dithiol typically involves the following steps:
Starting Material: The synthesis begins with 3,5-Di-tert-butylbenzene-1,2-diol.
Thionation Reaction: The hydroxyl groups (-OH) of the diol are converted to thiol groups (-SH) using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent under controlled conditions.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Di-tert-butylbenzene-1,2-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2).
Reduction: The disulfide form can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4).
Substitution: The thiol groups can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)
Substitution: Alkyl halides, under basic conditions
Major Products:
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers
Applications De Recherche Scientifique
Chemistry: 3,5-Di-tert-butylbenzene-1,2-dithiol is used as a ligand in coordination chemistry, forming complexes with various metals. It is also employed in the synthesis of sulfur-containing organic compounds.
Biology: In biological research, this compound is used to study the redox behavior of thiol groups and their role in biological systems. It serves as a model compound for understanding thiol-disulfide exchange reactions.
Medicine: While specific medical applications are limited, the compound’s thiol groups make it a potential candidate for developing thiol-based drugs or antioxidants.
Industry: In the industrial sector, this compound is used as an additive in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of 3,5-Di-tert-butylbenzene-1,2-dithiol primarily involves its thiol groups. These groups can undergo redox reactions, forming disulfides and participating in thiol-disulfide exchange reactions. The compound can act as a reducing agent, donating electrons to other molecules and thereby influencing redox balance in chemical and biological systems.
Comparaison Avec Des Composés Similaires
3,5-Di-tert-butylbenzene-1,2-diol: The precursor to 3,5-Di-tert-butylbenzene-1,2-dithiol, containing hydroxyl groups instead of thiol groups.
3,5-Di-tert-butylcatechol: A related compound with hydroxyl groups at the 1 and 2 positions.
3,5-Di-tert-butylbenzyl bromide: A compound with a bromomethyl group at the benzene ring.
Uniqueness: this compound is unique due to the presence of thiol groups, which impart distinct redox properties and reactivity compared to its hydroxyl-containing analogs. This makes it valuable in studies involving sulfur chemistry and redox biology.
Propriétés
Numéro CAS |
109082-03-3 |
|---|---|
Formule moléculaire |
C14H22S2 |
Poids moléculaire |
254.5 g/mol |
Nom IUPAC |
3,5-ditert-butylbenzene-1,2-dithiol |
InChI |
InChI=1S/C14H22S2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,15-16H,1-6H3 |
Clé InChI |
MRFZCVJSHKARDG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)S)S)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



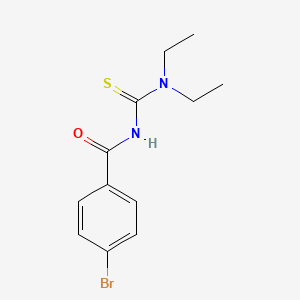
![1,1'-{3-Ethoxy-3-[(propan-2-yl)oxy]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14324248.png)
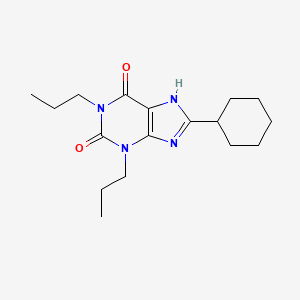
![4,4'-[(4-Nitrophenyl)azanediyl]dibenzonitrile](/img/structure/B14324252.png)
